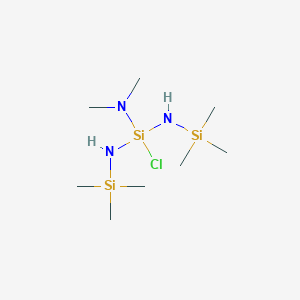
1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is a unique organosilicon compound characterized by its three silicon atoms bonded to nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Reduction: Formation of reduced silicon-nitrogen compounds.
Scientific Research Applications
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine involves its ability to form stable bonds with various nucleophiles. The silicon atoms in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-N,N-dimethylpropan-2-amine
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is unique due to its three silicon atoms bonded to nitrogen and chlorine, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
535932-33-3 |
|---|---|
Molecular Formula |
C8H26ClN3Si3 |
Molecular Weight |
284.02 g/mol |
IUPAC Name |
N-[chloro-bis(trimethylsilylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H26ClN3Si3/c1-12(2)15(9,10-13(3,4)5)11-14(6,7)8/h10-11H,1-8H3 |
InChI Key |
BKEUFKORXMKIPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N[Si](C)(C)C)(N[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















